(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethylamine
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Overview
Description
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, bioavailability, and ability to interact with biological systems in specific ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which can introduce fluorine atoms into aromatic rings .
Industrial Production Methods
Industrial production of fluorinated compounds often relies on large-scale chemical synthesis using fluorinating agents. The process involves multiple steps, including the preparation of intermediates, fluorination, and purification. The choice of fluorinating agent and reaction conditions is crucial to achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with biological molecules. The fluorine atoms in the compound can form strong electrostatic interactions with target molecules, affecting their stability and function. This can lead to changes in molecular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine
- ®-1-(3,5-Difluorophenyl)ethan-1-amine
- ®-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine
Uniqueness
®-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine is unique due to the specific arrangement of fluorine atoms in its structure. This arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m1/s1 |
InChI Key |
UQYFFQLBPVBKOF-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)C(F)(F)F)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
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